molecular formula C8H8N4O2 B13315359 6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B13315359
M. Wt: 192.17 g/mol
InChI Key: TZQFKHBAGPQSGP-UHFFFAOYSA-N
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Description

The compound 6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione features a bicyclic triazolo[1,5-a]pyrimidine core with a prop-2-en-1-yl (allyl) substituent at position 6 and ketone groups at positions 5 and 6.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

6-prop-2-enyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C8H8N4O2/c1-2-3-5-6(13)11-8-9-4-10-12(8)7(5)14/h2,4-5H,1,3H2,(H,9,10,11,13)

InChI Key

TZQFKHBAGPQSGP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)NC2=NC=NN2C1=O

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

One common approach involves the condensation of aminotriazoles with dicarbonyl compounds, followed by cyclization to form the pyrimidine ring. This method can be adapted to introduce various substituents, such as the prop-2-en-1-yl group, by using appropriately substituted starting materials.

Use of Carbonyl Compounds

The reaction of aminotriazoles with carbonyl compounds like aldehydes or ketones can lead to the formation of triazolopyrimidine derivatives. The choice of carbonyl compound can influence the substituents on the final product.

Green Chemistry Approaches

Recent studies have emphasized the use of green chemistry methods, such as one-pot reactions and the use of environmentally friendly solvents like lemon juice, to synthesize heterocyclic compounds efficiently and sustainably.

Analysis and Characterization

The synthesized compound would need to be thoroughly characterized using various analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirm the structure and identify functional groups.
Infrared Spectroscopy (IR) Identify specific functional groups based on absorption peaks.
Mass Spectrometry (MS) Determine the molecular weight and fragmentation pattern.
Elemental Analysis Verify the elemental composition of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Mechanism of Action

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Substituents (Positions) Core Structure Key Properties/Reactivity
Target compound 6-allyl, 5,7-dione Triazolo[1,5-a]pyrimidine High reactivity (allyl group); potential enzyme inhibition
6-(Propan-2-yl)-4H,5H,6H,7H-... (Isopropyl analogue) 6-isopropyl, 5,7-dione Triazolo[1,5-a]pyrimidine Reduced steric hindrance vs. allyl; similar storage requirements
5,7-Dimethyl-2-(propan-2-yl)-... (Pyrazolo variant) 5,7-dimethyl, 2-isopropyl Pyrazolo[1,5-a]pyrimidine Increased hydrophobicity; unconfirmed bioactivity
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-... 7-aryl, 6-cyano Triazolo[1,5-a]pyrimidine Antifungal activity (e.g., against Fusarium spp.)
α-(5,7-Dimethyl-...-2-sulfonyl)acetamides 5,7-dimethyl, 2-sulfonyl Triazolo[1,5-a]pyrimidine Herbicidal activity (IC50 < 100 μM vs. barnyardgrass)

Key Observations :

  • Allyl vs. Isopropyl Substituents : The allyl group in the target compound introduces unsaturation, enhancing reactivity in cycloaddition or oxidation reactions compared to the saturated isopropyl group .

Critical Analysis :

  • Allyl-substituted triazolopyrimidines are unexplored in herbicidal contexts, but sulfonyl/methyl analogues show promise .

Biological Activity

6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 1857149-26-8

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in anticancer applications. For instance:

  • Compound Evaluation : In a study assessing various derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, certain compounds exhibited significant antiproliferative effects against multiple cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. Notably, some derivatives showed IC₅₀ values lower than 10 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
CompoundCell LineIC₅₀ (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

These compounds were found to induce apoptosis and cell cycle arrest at the G2/M phase through mechanisms involving the ERK signaling pathway .

Antiviral Activity

Triazolo-pyrimidine derivatives have also been investigated for their antiviral properties:

  • Influenza Virus : A hybrid compound demonstrated efficacy in disrupting the RNA-dependent RNA polymerase (RdRP) complex of the influenza virus by inhibiting the PA-PB1 interaction. This led to significant antiviral activity with EC₅₀ values indicating effective inhibition of viral plaque formation .
CompoundEC₅₀ (μM)CC₅₀ (μM)
Compound 316 ± 2>250
Compound 421 ± 1>50

Mechanistic Insights

The underlying mechanisms for the biological activities of these compounds often involve:

  • Inhibition of Key Signaling Pathways : Many triazolo-pyrimidines inhibit pathways critical for tumor growth and survival, such as the ERK pathway.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases, particularly G2/M.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a hallmark of their anticancer potential.

Case Studies

Several case studies have explored the synthesis and evaluation of triazolo-pyrimidine derivatives:

  • A study synthesized a series of derivatives and evaluated their antiproliferative activities against various cancer cell lines. The most active compound demonstrated a significant reduction in cell viability and was shown to modulate apoptosis-related proteins .

Q & A

Q. What are the common synthetic strategies for preparing 6-(prop-2-en-1-yl)triazolopyrimidine-5,7-dione?

The synthesis typically involves multi-component reactions or cyclization of precursors like aminotriazoles with propargyl derivatives. For example, one-pot protocols using catalysts such as APTS (3-aminopropyltriethoxysilane) in ethanol enable efficient cyclocondensation of aldehydes, ethyl acetoacetate, and aminotriazoles . Microwave-assisted synthesis or solvent-free conditions may also improve reaction efficiency and yield. Intermediate purification often employs recrystallization from ethanol/DMF mixtures .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and substituent positions, particularly via 1H^1H- and 13C^13C-NMR chemical shifts (e.g., NH protons at ~4.26 ppm, aromatic protons at 7.12–8.93 ppm) . Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=N (~1600 cm1^{-1}) and C=O (~1700 cm1^{-1}) . Elemental analysis ensures stoichiometric purity .

Q. What are the key intermediates in its synthesis?

Critical intermediates include:

  • 5-amino-1,2,4-triazole derivatives for cyclocondensation reactions.
  • Propargyl-substituted carbonyl compounds (e.g., ethyl 3-oxohexanoate) for annulation .
  • Aldehydes or ketones as electrophilic partners in multi-component reactions .

Advanced Research Questions

Q. How do modifications at the prop-2-en-1-yl group influence biological activity and reactivity?

Substituent effects are studied via structure-activity relationship (SAR) analyses. For instance:

  • Electron-withdrawing groups (e.g., difluoromethyl) enhance metabolic stability and target binding .
  • Bulky substituents may sterically hinder interactions with enzymes like kinases or viral polymerases . Computational methods (e.g., molecular docking) predict binding affinities to biological targets, guiding rational design .

Q. What challenges arise in optimizing reaction conditions for high-yield synthesis?

Key challenges include:

  • Controlling regioselectivity during cyclization to avoid byproducts like pyrazolo-pyrimidines .
  • Balancing temperature and pH to stabilize reactive intermediates (e.g., hydrazinyl derivatives) .
  • Scaling up lab protocols while maintaining purity; continuous flow reactors or green solvents (e.g., ethanol) improve sustainability .

Q. How does this compound interact with biological targets such as enzymes or viral proteins?

Mechanistic studies reveal:

  • Inhibition of viral replication via PA-PB1 heterodimerization disruption (e.g., in influenza) .
  • Enzyme inhibition (e.g., kinases) through competitive binding at ATP pockets, validated via fluorescence quenching assays .
  • Interactions with DNA gyrase or topoisomerases, assessed via gel electrophoresis and MIC assays .

Q. How do structural analogs compare in terms of activity and stability?

Analog comparisons highlight:

  • Triazolopyrimidines with hydrazinyl groups : Enhanced enzyme inhibition due to hydrogen bonding .
  • Ethyl/methyl derivatives : Improved solubility and pharmacokinetics over halogenated analogs . Stability studies (e.g., accelerated degradation under UV light) identify fluorinated derivatives as more photostable .

Q. What computational methods are employed to study SAR and mechanism of action?

Advanced tools include:

  • Molecular docking (AutoDock Vina) : Predicts binding modes to targets like HIV reverse transcriptase .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
  • MD simulations : Assess binding stability over time (e.g., RMSD plots for protein-ligand complexes) .

Methodological Considerations

  • Contradictions in Data : Discrepancies in reported yields (e.g., 84% vs. 95% for similar protocols) may arise from solvent purity or catalyst aging .
  • Validation : Cross-check spectral data with PubChem entries (e.g., DTXSID60334474) to confirm structural assignments .

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